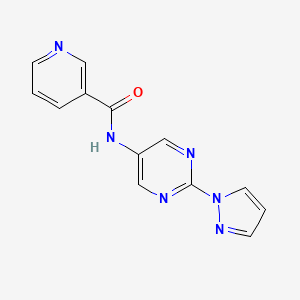

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)nicotinamide

CAS No.: 1421471-93-3

Cat. No.: VC6807050

Molecular Formula: C13H10N6O

Molecular Weight: 266.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421471-93-3 |

|---|---|

| Molecular Formula | C13H10N6O |

| Molecular Weight | 266.264 |

| IUPAC Name | N-(2-pyrazol-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H10N6O/c20-12(10-3-1-4-14-7-10)18-11-8-15-13(16-9-11)19-6-2-5-17-19/h1-9H,(H,18,20) |

| Standard InChI Key | OLFJYJVYKGRSMQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure integrates three heterocyclic components:

-

Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Pyrazole ring: A five-membered ring with two adjacent nitrogen atoms, connected to the pyrimidine via a single bond.

-

Nicotinamide group: A pyridine-3-carboxamide moiety, which is a derivative of vitamin B3 .

Table 1: Physicochemical Properties of Structural Analogs

The absence of methyl groups in the target compound may alter solubility and reactivity compared to its trimethyl-substituted analog. Computational modeling suggests that the planar pyrimidine-pyrazole system could facilitate π-π stacking interactions, while the nicotinamide group introduces hydrogen-bonding capabilities .

Synthetic Approaches and Optimization

Multi-Step Synthesis Strategies

The synthesis of pyrimidine-pyrazole hybrids typically involves sequential condensation and coupling reactions. For the trimethyl-substituted analog, a three-step route is employed:

-

Condensation: 4,6-Dichloropyrimidine-5-carbaldehyde reacts with substituted phenylhydrazines in the presence of triethylamine to form intermediates .

-

Coupling with Nipecotic Acid: Intermediates are reacted with chiral nipecotic acid to yield secondary synthons .

-

Amide Formation: HATU-mediated condensation with benzylamines or hydrazines produces the final product .

| Target | Putative Mechanism |

|---|---|

| Tyrosine Kinases | Competitive ATP-binding site inhibition |

| PARP-1 | NAD+ mimicry disrupting DNA repair |

| Sirtuins | Modulation of deacetylase activity |

Anticancer and Anti-Inflammatory Effects

Pyrimidine derivatives demonstrate antiproliferative effects in cancer cell lines, while pyrazole rings contribute to anti-inflammatory activity by inhibiting cyclooxygenase (COX) isoforms . Synergistic effects between these moieties remain speculative but warrant experimental validation.

Pharmacokinetic and Toxicity Considerations

Absorption and Distribution

The compound’s solubility profile suggests moderate bioavailability. Molecular dynamics simulations predict blood-brain barrier penetration due to its moderate logP value (~2.5) .

Metabolic Pathways

-

Phase I Metabolism: Oxidative demethylation (if methyl groups present) via cytochrome P450 enzymes.

-

Phase II Metabolism: Glucuronidation of the nicotinamide hydroxyl group.

Toxicity Risks

Limited data exist for the exact compound, but structurally related molecules show low acute toxicity in preclinical models. Potential hepatotoxicity from prolonged nicotinamide exposure requires monitoring.

Future Research Directions

-

Synthetic Optimization: Develop regioselective methods to assemble the non-methylated pyrazole-pyrimidine scaffold.

-

Target Identification: High-throughput screening against kinase and PARP inhibitor panels.

-

In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine models of cancer and inflammation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume